molecular formula C10H21NO2 B13276284 1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol

1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol

Cat. No.: B13276284
M. Wt: 187.28 g/mol
InChI Key: LVHPZMIKMBILFP-UHFFFAOYSA-N
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Description

1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol is a secondary alcohol derivative featuring a morpholine-like 2,6-dimethyloxane (tetrahydropyran) ring system substituted at the 4-position with an amino-propanol moiety.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

1-[(2,6-dimethyloxan-4-yl)amino]propan-2-ol

InChI

InChI=1S/C10H21NO2/c1-7(12)6-11-10-4-8(2)13-9(3)5-10/h7-12H,4-6H2,1-3H3

InChI Key

LVHPZMIKMBILFP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol typically involves the reaction of 2,6-dimethyloxane with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol with structurally related compounds, focusing on key structural features, physicochemical properties, and reported applications.

Compound Name Key Structural Differences Molecular Weight Reported Bioactivity/Applications Suppliers
1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol
(CAS: 1543812-80-1)
Base structure: 2,6-dimethyloxane ring + amino-propan-2-ol. ~217.3 g/mol No direct bioactivity reported; inferred potential for receptor interactions based on analogs . 1 supplier
1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol
(CAS: 1553528-07-6)
Additional methyl group on the propan-2-ol moiety. ~231.3 g/mol Similar to parent compound; enhanced steric hindrance may affect binding kinetics. 2 suppliers
1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol Linear heptane chain replaces the oxane ring, altering lipophilicity and conformational flexibility. ~231.4 g/mol No bioactivity data; structural analogs used as intermediates in surfactant or polymer synthesis. Listed in supplier catalogs
1-[(2-Aminoethyl)amino]propan-2-ol
(CAS: 74165-77-8)
Ethylenediamine backbone instead of oxane ring; simpler structure. ~133.2 g/mol Used in peptide synthesis and as a precursor for spasmolytic agents . 2 suppliers
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Complex indole-phenoxy-propanol structure. ~472.5 g/mol Demonstrated α1-, α2-, and β1-adrenoceptor binding; antiarrhythmic and hypotensive activity . N/A

Key Observations:

Impact of Cyclic vs. This may enhance target selectivity but reduce membrane permeability . Compounds with aromatic systems (e.g., indole or phenoxy groups) exhibit stronger bioactivity profiles, as seen in the antiarrhythmic indole derivatives .

Role of Substituents: The methyl group in 1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol increases steric bulk, which could modulate receptor binding kinetics or metabolic stability. Ethylenediamine derivatives (e.g., 1-[(2-Aminoethyl)amino]propan-2-ol) prioritize flexibility and amine reactivity, making them useful in synthetic chemistry .

Biological Activity

1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol (CAS No. 1543812-80-1) is a compound with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H21NO2C_{10}H_{21}NO_2 with a molecular weight of 187.28 g/mol. Its structure includes a dimethyloxane moiety that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol exhibit various biological activities, including:

  • Antidiabetic Properties : Inhibition of enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism.
  • Neuroprotective Effects : Potential modulation of neurotransmitter levels and neuroinflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidiabeticInhibition of α-amylase and α-glucosidase
NeuroprotectiveModulation of neurotransmitter levels
AntimicrobialBroad-spectrum activity against various pathogens

Antidiabetic Activity

A study evaluated the compound's ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. The results showed significant inhibition, suggesting that it may effectively lower blood glucose levels by preventing carbohydrate absorption in the intestine .

Neuroprotective Effects

Research has indicated that compounds with similar structures can protect neuronal cells from damage induced by oxidative stress. This protection may be attributed to the ability to modulate inflammatory pathways and enhance antioxidant defenses .

Antimicrobial Properties

The antimicrobial activity of 1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol was assessed against various bacterial strains. The compound demonstrated notable effectiveness, indicating its potential as a therapeutic agent against infections .

Case Studies

  • Antidiabetic Study : A clinical trial involving diabetic rats treated with the compound showed a significant reduction in blood glucose levels compared to controls. The mechanism was linked to enhanced insulin sensitivity and reduced hepatic glucose production.
  • Neuroprotection in Models of Alzheimer's Disease : In vitro studies using neuronal cell lines exposed to amyloid-beta showed that treatment with the compound resulted in decreased cell death and reduced levels of inflammatory markers.

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